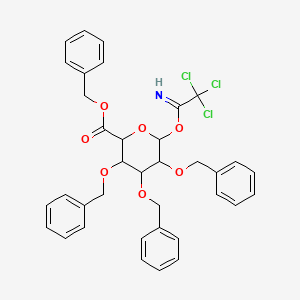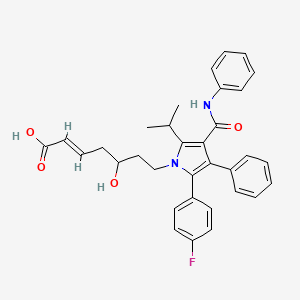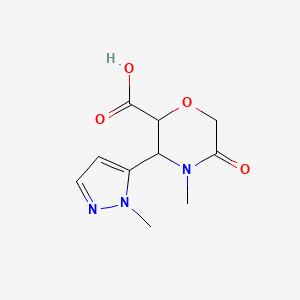
4-Azido-2-bromo-1-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azido-2-bromo-1-chlorobenzene is an organic compound with the molecular formula C6H3BrClN3. It belongs to the family of aryl azides and is known for its high reactivity due to the presence of the azido group. This compound is used as a reagent in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
One common method is the nucleophilic substitution reaction where sodium azide is reacted with 2-bromo-1-chlorobenzene under appropriate conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential industrial applications. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
4-Azido-2-bromo-1-chlorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of various substituted benzene derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common reagents used in these reactions include sodium azide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or reducing agents used.
Aplicaciones Científicas De Investigación
4-Azido-2-bromo-1-chlorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkynes to label biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The reactivity of 4-Azido-2-bromo-1-chlorobenzene is primarily due to the presence of the azido group. This group can undergo nucleophilic substitution, reduction, and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction being carried out. For example, in cycloaddition reactions, the azido group reacts with alkynes to form triazoles, a process that is widely used in click chemistry .
Comparación Con Compuestos Similares
4-Azido-2-bromo-1-chlorobenzene can be compared with other aryl azides such as 4-azido-1-bromo-2-chlorobenzene and 2-azido-4-bromo-1-chlorobenzene. These compounds share similar reactivity patterns due to the presence of the azido group but differ in the position of the substituents on the benzene ring. The unique combination of bromine, chlorine, and azido groups in this compound makes it particularly useful in specific synthetic applications.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique reactivity due to the azido group makes it a valuable reagent in various chemical reactions, including substitution, reduction, and cycloaddition. The compound’s potential in chemistry, biology, medicine, and industry highlights its importance in advancing scientific knowledge and technological development.
Propiedades
Fórmula molecular |
C6H3BrClN3 |
|---|---|
Peso molecular |
232.46 g/mol |
Nombre IUPAC |
4-azido-2-bromo-1-chlorobenzene |
InChI |
InChI=1S/C6H3BrClN3/c7-5-3-4(10-11-9)1-2-6(5)8/h1-3H |
Clave InChI |
TVSGQSVQYHTJML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=[N+]=[N-])Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12313808.png)

![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)


![rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis](/img/structure/B12313848.png)




![tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane](/img/structure/B12313860.png)
![2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid](/img/structure/B12313866.png)


